molecular formula C14H11ClF3NO2 B5692802 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone

Cat. No. B5692802
M. Wt: 317.69 g/mol
InChI Key: VCKSJBOWPFMYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone, also known as CF3-DAAO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone works by inhibiting the activity of DAAO, which is an enzyme that catalyzes the oxidation of D-amino acids. By inhibiting DAAO, this compound can prevent the metabolism of D-amino acids, leading to an increase in their concentration in the body. The mechanism of action of this compound is complex and involves multiple biochemical pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of DAAO activity, the increase in the concentration of D-amino acids, and the modulation of various physiological processes. This compound has been shown to have potential therapeutic applications in various diseases, including schizophrenia, Alzheimer's disease, and cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone is its selectivity for DAAO inhibition, which makes it an excellent tool for studying the metabolism of D-amino acids. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.

Future Directions

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone has significant potential for future research and development. Some of the possible future directions for this compound research include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action and biochemical pathways. Additionally, this compound can be used as a tool for studying the metabolism of D-amino acids in various physiological processes. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with furfural in the presence of a catalyst. The resulting product is then subjected to various purification steps to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone has been widely studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. One of the most significant applications of this compound is its use as a tool for studying the metabolism of D-amino acids. This compound is a D-amino acid oxidase (DAAO) inhibitor that can selectively inhibit the metabolism of D-amino acids, which play a critical role in various physiological processes.

properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)anilino]-1-(furan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c15-11-4-3-9(8-10(11)14(16,17)18)19-6-5-12(20)13-2-1-7-21-13/h1-4,7-8,19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSJBOWPFMYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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